3-Methylcrotonylglycine

描述

3-Methylcrotonylglycine has been reported in Homo sapiens and Apis cerana with data available.

structure

Structure

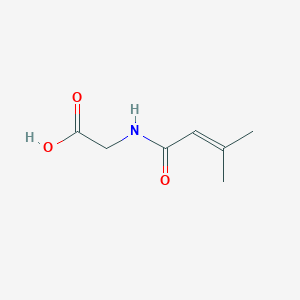

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methylbut-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWQSHXPNKRLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186641 | |

| Record name | beta-Methylcrotonylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylcrotonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33008-07-0 | |

| Record name | 3-Methylcrotonylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33008-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylcrotonylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcrotonylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLCROTONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG2SN5POH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcrotonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylcrotonylglycine's role in the leucine catabolic pathway

An In-depth Technical Guide to 3-Methylcrotonylglycine's Role in the Leucine Catabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (3-MCG) is a key biomarker for 3-Methylcrotonyl-CoA Carboxylase (MCC) deficiency, an autosomal recessive inborn error of leucine metabolism. Deficiency of the mitochondrial enzyme MCC leads to a block in the catabolism of leucine, resulting in the accumulation of 3-methylcrotonyl-CoA. This intermediate is subsequently detoxified through alternative pathways, forming 3-MCG and 3-hydroxyisovaleric acid (3-HIVA), which are excreted in the urine. Concurrently, the conjugation of accumulating metabolites with carnitine leads to elevated levels of 3-hydroxyisovalerylcarnitine (C5-OH) in the blood, a primary marker utilized in newborn screening programs. While the clinical phenotype of MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises, the biochemical signature is distinct.[1][2][3][4][5] This guide provides a comprehensive overview of the biochemistry of 3-MCG in the context of the leucine catabolic pathway, details on quantitative analysis and experimental protocols, and the diagnostic workflow for MCC deficiency.

The Leucine Catabolic Pathway and the Role of 3-Methylcrotonyl-CoA Carboxylase

The catabolism of the essential branched-chain amino acid L-leucine is a multi-step mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, contributing to the cellular energy pool.[6][7][8]

The pathway proceeds as follows:

-

Transamination: L-leucine is converted to α-ketoisocaproate (KIC) by a branched-chain amino acid transferase (BCAT).

-

Oxidative Decarboxylation: KIC is converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

-

Carboxylation: 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[2][4][9] This is a critical, irreversible step in the pathway.

-

Subsequent Steps: 3-methylglutaconyl-CoA is further metabolized to HMG-CoA, which is then cleaved to produce acetyl-CoA and acetoacetate.

MCC is a heteromeric enzyme composed of alpha (MCCA) and beta (MCCB) subunits, encoded by the MCCC1 and MCCC2 genes, respectively.[4][10][11] Mutations in either of these genes can lead to deficient MCC activity.[5][10]

Formation of this compound in MCC Deficiency

In individuals with MCC deficiency, the block at the carboxylation step leads to the accumulation of the upstream metabolite, 3-methylcrotonyl-CoA.[5][12] The cell utilizes two primary detoxification pathways to handle this excess:

-

Hydration: 3-methylcrotonyl-CoA is hydrated to 3-hydroxyisovaleryl-CoA. This compound is then either conjugated with carnitine to form 3-hydroxyisovalerylcarnitine (C5-OH) or hydrolyzed to 3-hydroxyisovaleric acid (3-HIVA).[6][13]

-

Glycine Conjugation: The accumulating 3-methylcrotonyl-CoA is conjugated with glycine by glycine N-acyltransferase to form this compound (3-MCG).[6][13]

Both 3-HIVA and 3-MCG are highly water-soluble and are readily excreted in the urine, serving as the hallmark diagnostic markers for MCC deficiency.[2][3][14]

Quantitative Data Presentation

The diagnosis of MCC deficiency relies on the quantification of specific metabolites. The following tables summarize the typical concentrations of key biomarkers in affected individuals compared to reference ranges.

Table 1: Blood Acylcarnitine Profile

| Analyte | Abbreviation | Normal Range (µmol/L) | Pathological Range (µmol/L) in 3-MCCD |

|---|---|---|---|

| 3-Hydroxyisovalerylcarnitine | C5-OH | < 0.5 - 1.0[6][15] | ≥ 1.0, often > 2.0[6][15][16] |

| Free Carnitine | C0 | 8.5 - 50[6] | Often decreased (< 8.5) due to secondary deficiency[6][17] |

Note: Cutoff values can vary between newborn screening programs. Pathological ranges can be significantly higher during metabolic decompensation.

Table 2: Urine Organic Acid Profile

| Analyte | Abbreviation | Normal Range (mmol/mol creatinine) | Pathological Range (mmol/mol creatinine) in 3-MCCD |

|---|---|---|---|

| This compound | 3-MCG | 0.0 - 1.05[6] | Significantly elevated, e.g., 1.61 to >300[6][13] |

| 3-Hydroxyisovaleric Acid | 3-HIVA | 0.0 - 6.1[6] | Significantly elevated, e.g., 21.5 to >900[6][13] |

Note: In some confirmed cases of MCC deficiency, urinary 3-MCG may be absent or only present in trace amounts, while 3-HIVA is consistently elevated.[18]

Table 3: Fibroblast/Lymphocyte Enzyme Activity

| Enzyme | Normal Activity Range | Activity in 3-MCCD Patients |

|---|---|---|

| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Varies by lab; considered 100% | Usually <10% of control mean, often <2%[2][3][4] |

| Propionyl-CoA Carboxylase (PCC) | Normal | Normal (used as a control for biotin-dependent carboxylases)[2] |

Note: Residual enzyme activity does not consistently correlate with clinical phenotype severity.[4]

Experimental Protocols

Accurate diagnosis of MCC deficiency requires robust and validated laboratory methods. The following sections describe the principles of the key assays employed.

Newborn Screening: C5-OH Analysis by Tandem Mass Spectrometry (MS/MS)

This screening method is designed for high-throughput analysis of dried blood spots (DBS) to identify newborns at risk for various inborn errors of metabolism.

-

Principle: The method quantifies acylcarnitines, including C5-OH, based on their unique mass-to-charge ratios. Acylcarnitines are extracted from a DBS punch and derivatized to form butyl esters. The derivatized extract is then introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte, allowing for sensitive and specific quantification.[19][20]

-

Methodology Outline:

-

Sample Preparation: A 3mm punch from a DBS card is placed into a microtiter plate. An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in methanol is added.

-

Derivatization: After incubation and evaporation of the methanol, a solution of 3N HCl in n-butanol is added to each well. The plate is sealed and heated (e.g., at 65°C for 25 minutes) to convert the acylcarnitines to their butyl esters.[20]

-

Analysis: The derivatized sample is dried and reconstituted in a mobile phase (e.g., acetonitrile/water). An aliquot is injected into the LC-MS/MS system. The concentration of C5-OH is calculated by comparing its ion signal intensity to that of the corresponding internal standard.[19][20]

-

-

Interpretation: A C5-OH level above the established cutoff (e.g., >1.0 µmol/L) is considered a positive screen and requires immediate follow-up.[15] It is crucial to note that elevated C5-OH is not specific to 3-MCCD and can be seen in other organic acidemias and in healthy infants of mothers with MCC deficiency.[6][14][21]

Confirmatory Testing: Urine Organic Acid Analysis by GC-MS

This is the gold-standard confirmatory test following a positive newborn screen. It identifies and quantifies the characteristic metabolites, 3-MCG and 3-HIVA.

-

Principle: Organic acids are extracted from urine and chemically modified (derivatized) to make them volatile. The derivatized compounds are then separated by gas chromatography based on their boiling points and retention times. The separated compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum (fingerprint) for each compound, allowing for definitive identification and quantification.

-

Methodology Outline:

-

Sample Preparation: A urine sample, normalized to creatinine concentration, is acidified. An internal standard (e.g., a non-physiological organic acid) is added.

-

Extraction: The organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate.[13]

-

Derivatization: The solvent is evaporated, and the dried residue is derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (TMS) groups.[13]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The instrument is operated in scan mode to identify all present organic acids and in selected-ion monitoring (SIM) mode for accurate quantification of target analytes (3-MCG, 3-HIVA) against the internal standard.[10]

-

-

Interpretation: The presence of significantly elevated 3-MCG and/or 3-HIVA in the urine of a patient with high blood C5-OH is strongly indicative of MCC deficiency.[5][6][14]

Definitive Diagnosis: MCC Enzyme Activity Assay

This assay provides the definitive diagnosis by directly measuring the function of the MCC enzyme in patient-derived cells, typically cultured skin fibroblasts or isolated lymphocytes.

-

Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product. A homogenate of the patient's cells is incubated with the substrates for the MCC reaction: 3-methylcrotonyl-CoA, ATP, and ¹⁴C-bicarbonate. The activity of MCC is directly proportional to the amount of radioactivity incorporated into 3-methylglutaconyl-CoA.[2]

-

Methodology Outline:

-

Cell Culture: Fibroblasts are cultured from a skin biopsy. Alternatively, lymphocytes can be isolated from a whole blood sample.[8]

-

Cell Homogenization: Cells are harvested and homogenized to release the mitochondrial enzymes.

-

Enzyme Reaction: The cell homogenate is incubated in a reaction mixture containing buffer, ATP, MgCl₂, 3-methylcrotonyl-CoA, and NaH¹⁴CO₃.

-

Reaction Quenching & Measurement: The reaction is stopped by adding acid, which also removes any unreacted ¹⁴C-bicarbonate as ¹⁴CO₂ gas. The radioactivity remaining in the acid-stable product is then measured using a scintillation counter.

-

Control: The activity of another biotin-dependent carboxylase, such as propionyl-CoA carboxylase (PCC), is typically measured in parallel to ensure the defect is specific to MCC and not a more general disorder of biotin metabolism.[2][22]

-

-

Interpretation: Residual MCC activity of less than 10% of that found in control cells confirms the diagnosis of MCC deficiency.[4]

Diagnostic and Clinical Management Workflow

The identification and management of MCC deficiency follow a structured pathway, initiated by newborn screening programs.

Conclusion and Future Directions

This compound, along with 3-hydroxyisovaleric acid and C5-OH, are the definitive biochemical hallmarks of MCC deficiency. The integration of tandem mass spectrometry into newborn screening has revolutionized the detection of this disorder, identifying a large population of individuals who are often asymptomatic.[1] This has shifted the clinical challenge from diagnosing acutely ill infants to understanding the long-term outcomes and genotype-phenotype correlations in a largely presymptomatic population. For drug development professionals, the leucine catabolic pathway and the consequences of its disruption in MCC deficiency present potential therapeutic targets. Strategies could include enhancing residual enzyme activity, developing alternative metabolic routes for 3-methylcrotonyl-CoA, or mitigating the downstream effects of metabolite accumulation. Further research is necessary to elucidate the factors contributing to the variable clinical expressivity of MCC deficiency and to optimize long-term management strategies for all identified individuals.

References

- 1. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-hydroxyisovaleric aciduria (Concept Id: C5421619) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-methylcrotonyl-CoA carboxylase deficiency in a child with developmental regression and delay: call for early diagnosis and multidisciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovalerylcarnitine (HMDB0061189) [hmdb.ca]

- 8. rchsd.org [rchsd.org]

- 9. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 3-Methylcrotonyl-CoA Carboxylase (MCC) Project [tonglab.biology.columbia.edu]

- 12. 3-Methylchrotonyl-CoA (3-MCC) Dehydrogenase Deficiency — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 13. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 15. vdh.virginia.gov [vdh.virginia.gov]

- 16. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Primary and maternal 3-methylcrotonyl-CoA carboxylase deficiency: insights from the Israel newborn screening program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.aap.org [publications.aap.org]

- 19. cdc.gov [cdc.gov]

- 20. scielo.br [scielo.br]

- 21. 3-Methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry in mexican population | Medicina Universitaria [elsevier.es]

- 22. revvity.com [revvity.com]

An In-depth Technical Guide to 3-Methylcrotonylglycine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylcrotonylglycine (3-MCG), a key biomarker for the inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This document details the chemical structure, physicochemical properties, and spectroscopic data of 3-MCG. Furthermore, it delves into its biochemical role in the leucine catabolism pathway, its pathological implications, and established experimental protocols for its quantification. The guide also explores the molecular mechanisms through which 3-MCG may contribute to the pathophysiology of MCC deficiency, including its inhibitory effects on key enzymes.

Chemical Identity and Structure

This compound is an N-acylglycine, formed by the conjugation of 3-methylcrotonic acid and glycine. Its chemical identity is well-established through various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | 2-(3-methylbut-2-enoylamino)acetic acid |

| CAS Number | 33008-07-0 |

| Molecular Formula | C7H11NO3 |

| Canonical SMILES | CC(=CC(=O)NCC(=O)O)C |

| InChI | InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11) |

| InChIKey | PFWQSHXPNKRLIV-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, analysis, and understanding its biological behavior.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 157.17 g/mol | PubChem |

| Physical Description | Solid | Human Metabolome Database (HMDB) |

| Melting Point | 147 °C | Biosynth |

| Boiling Point (Predicted) | 394.9 °C at 760 mmHg | Chemsrc |

| Water Solubility (Predicted) | 7.64 g/L | ALOGPS |

| pKa (Strongest Acidic, Predicted) | 4.09 | ChemAxon |

| pKa (Strongest Basic, Predicted) | -0.54 | ChemAxon |

| LogP (Predicted) | 0.02 | ALOGPS |

Spectroscopic Data

Spectroscopic data are fundamental for the unequivocal identification and structural elucidation of this compound.

| Spectroscopic Technique | Data |

| 1H NMR (500 MHz, CDCl3) | δ (ppm): 5.65, 4.13, 4.12, 2.19, 1.90 |

| Mass Spectrometry (MS/MS, Positive Ion Mode) | Top 3 Peaks (m/z): 83.05035, 55.05335, 53.03952 |

| Mass Spectrometry (MS/MS, Negative Ion Mode) | Major Peak (m/z): 74.02573 |

Biochemical and Pathological Significance

This compound is a critical metabolite in the context of leucine metabolism and its associated inborn errors.

Role in Leucine Catabolism

Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic reactions. One of the key enzymes in this pathway is 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent mitochondrial enzyme. In individuals with a deficiency in MCC, the metabolic pathway is blocked. This leads to the accumulation of the upstream metabolite, 3-methylcrotonyl-CoA. To mitigate the toxicity of this accumulating intermediate, the body utilizes an alternative detoxification pathway by conjugating 3-methylcrotonyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase, to form this compound, which is then excreted in the urine.[1]

Clinical Relevance: 3-Methylcrotonylglycinuria

The presence of elevated levels of this compound in the urine, a condition known as 3-methylcrotonylglycinuria, is a hallmark of 3-methylcrotonyl-CoA carboxylase deficiency.[2] This autosomal recessive disorder has a variable clinical presentation, ranging from asymptomatic to severe neonatal onset with neurological complications.[2] The accumulation of this compound and other metabolites is believed to contribute to the pathophysiology of the disease.

Molecular Mechanisms of Pathophysiology

Research suggests that this compound is not merely a benign biomarker but an active contributor to the cellular dysfunction observed in MCC deficiency.

Inhibition of Mitochondrial Energy Metabolism

Studies have demonstrated that this compound can impair mitochondrial function. Specifically, it has been shown to inhibit the activity of complex II-III of the electron transport chain in rat cerebral cortex preparations.[3] This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and potentially contributing to the neurological symptoms associated with MCC deficiency.

Inhibition of Synaptic Na+/K+-ATPase

In addition to its effects on mitochondria, this compound has been found to inhibit the activity of Na+/K+-ATPase in synaptic membranes of the rat cerebrum.[3] This enzyme is crucial for maintaining the electrochemical gradients necessary for neuronal excitability and neurotransmission. Inhibition of Na+/K+-ATPase can lead to neuronal depolarization, altered neurotransmitter release, and ultimately contribute to the neurological deficits seen in some patients with MCC deficiency.

Experimental Protocols

General Synthesis of N-Acyl Glycines

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general method for the synthesis of N-acyl glycines can be adapted. This typically involves the acylation of glycine. A common method is the Schotten-Baumann reaction, where an amino group is acylated by an acyl halide or anhydride in the presence of a base.

Quantification of this compound in Urine by GC-MS

The quantification of this compound in urine is a key diagnostic procedure for 3-methylcrotonylglycinuria. A detailed protocol using gas chromatography-mass spectrometry (GC-MS) has been described.[4]

Protocol Outline:

-

Sample Preparation:

-

A urine sample volume equivalent to 0.5 µmol of creatinine is used.

-

The sample is made alkaline with 30% NaOH to a final pH of 14.0.

-

500 µL of 2.5 g/L hydroxylamine hydrochloride is added, and the sample is heated at 60 °C for 1 hour.

-

The sample is then acidified with 2.5 N H2SO4 to a pH of 1.0.

-

Internal standards (e.g., dimethylmalonic acid, tropic acid, pentadecanoic acid) are added.

-

-

Extraction:

-

The organic acids are extracted three times with 2 mL of ethyl acetate.

-

The combined organic phases are dried with Na2SO4.

-

The solvent is evaporated under a gentle stream of nitrogen.

-

-

Derivatization:

-

The dried residue is derivatized with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60 °C for 30 minutes.

-

-

GC-MS Analysis:

-

1 µL of the derivatized sample is injected into the GC-MS system.

-

Injector: Split mode (e.g., 10:1 split ratio) at 280 °C.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Temperature ramp from 70 °C to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Data is acquired by scanning over a mass range of 50–550 amu.

-

-

Quantification:

-

The concentration of this compound is determined by comparing the peak area of its derivative to that of the internal standard.

-

Conclusion

This compound is a pivotal molecule in the study of inborn errors of metabolism, particularly 3-methylcrotonyl-CoA carboxylase deficiency. Its chemical and physical properties are well-characterized, and reliable methods for its quantification have been established. Beyond its role as a diagnostic marker, emerging evidence suggests that this compound may actively contribute to the pathophysiology of MCC deficiency through the inhibition of key enzymes involved in cellular energy metabolism and neurotransmission. Further research into the molecular mechanisms of this compound-induced toxicity may open new avenues for therapeutic interventions for individuals with this metabolic disorder.

References

- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Disrupts Mitochondrial Energy Homeostasis and Inhibits Synaptic Na+,K+-ATPase Activity in Brain of Young Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Metabolite 3-Methylcrotonylglycine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Function, Pathophysiology, and Analytical Methodologies

Abstract

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a crucial biomarker for the inborn error of leucine metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. Under normal physiological conditions, 3-MCG is present at negligible levels in biological fluids. However, in individuals with 3-MCC deficiency, impaired leucine catabolism leads to the accumulation of 3-methylcrotonyl-CoA, which is subsequently detoxified through conjugation with glycine to form 3-MCG. This accumulation is associated with a wide spectrum of clinical presentations, from asymptomatic individuals to those with severe neurological impairment. This technical guide provides a comprehensive overview of the function of 3-MCG as an endogenous metabolite, its role in the pathophysiology of 3-MCC deficiency, detailed analytical methodologies for its quantification, and its impact on cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic disorders, neurobiology, and clinical diagnostics.

Introduction

This compound (3-MCG) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine.[1] While typically a minor metabolite, its presence in significantly elevated concentrations in urine and blood is a hallmark of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive inherited disorder of leucine metabolism.[2][3][4] The enzyme 3-MCC catalyzes a key step in the breakdown of the essential amino acid leucine.[5][6] Its deficiency leads to the accumulation of upstream metabolites, most notably 3-methylcrotonyl-CoA. The cellular detoxification of this excess 3-methylcrotonyl-CoA occurs via two primary pathways: hydration to 3-hydroxyisovaleric acid and conjugation with glycine to form 3-MCG.[7]

The clinical phenotype of 3-MCC deficiency is highly variable, ranging from asymptomatic adults to infants with life-threatening metabolic crises, neurological damage, and developmental delay.[3][8][9] This variability presents a challenge in diagnosis and management. The accumulation of 3-MCG and other metabolites is believed to contribute to the pathophysiology of the disease, primarily through the induction of mitochondrial dysfunction and oxidative stress.[10]

This guide will delve into the core aspects of 3-MCG, providing quantitative data on its pathological concentrations, detailed experimental protocols for its analysis, and a visual representation of the signaling pathways it perturbs.

Metabolic Pathway and Function of this compound

The formation of 3-MCG is intrinsically linked to the catabolism of leucine. The pathway, and the point of disruption in 3-MCC deficiency, are outlined below.

In a healthy individual, the flux through the detoxification pathways is minimal. However, in 3-MCC deficiency, the blockage at the 3-MCC step shunts 3-methylcrotonyl-CoA towards the formation of 3-MCG and 3-hydroxyisovaleric acid, leading to their accumulation and excretion.

Quantitative Data on this compound

The quantification of 3-MCG is a primary diagnostic tool for 3-MCC deficiency. The following table summarizes the reported concentrations of 3-MCG in urine in both normal and pathological states.

| Analyte | Biological Matrix | Condition | Concentration Range (mmol/mol creatinine) | Reference(s) |

| This compound | Urine | Normal (Children/Adults) | Not detectable - <1.05 | [11][12] |

| Urine | 3-MCC Deficiency | 50 - 4000 | [12] | |

| Urine | 3-MCC Deficiency (Case 1) | 227.98 | [13] | |

| Urine | 3-MCC Deficiency (Case 2) | 441 | [14] | |

| Urine | 3-MCC Deficiency (Series) | 1.61 - 306.94 | [11] |

Note: Plasma concentrations of 3-MCG are not routinely reported, as urinary analysis is the standard diagnostic procedure. In 3-MCC deficiency, plasma acylcarnitine analysis reveals elevated C5-hydroxycarnitine (3-hydroxyisovalerylcarnitine), a related diagnostic marker.[4][5]

Experimental Protocols

Accurate and reliable quantification of 3-MCG is essential for the diagnosis and monitoring of 3-MCC deficiency. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the diagnosis of organic acidurias, including 3-MCC deficiency.

Sample Preparation:

-

Normalization: Urine samples are typically normalized to creatinine concentration to account for variations in urine dilution. A urine volume equivalent to a specific amount of creatinine (e.g., 1 µmole) is used for analysis.[15]

-

Internal Standard Addition: An internal standard (e.g., a non-endogenous organic acid like 2-phenylbutyric acid) is added to each sample to correct for variations in extraction and derivatization efficiency.

-

Oximation (Optional but Recommended): To improve the detection of keto-acids, samples are treated with a hydroxylamine solution to form oxime derivatives.[15]

-

Acidification and Extraction: The urine sample is acidified (e.g., with HCl) to a pH below 2. The organic acids are then extracted into an organic solvent, typically ethyl acetate or a mixture of ethyl acetate and diethyl ether, through liquid-liquid extraction.[16][17]

-

Drying: The organic extract is dried under a stream of nitrogen gas.

-

Derivatization: The dried residue is derivatized to increase the volatility of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. The mixture is heated to facilitate the reaction.[15][16]

GC-MS Analysis:

-

Gas Chromatograph: A capillary column, typically with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is used for separation.

-

Temperature Program: A temperature gradient is employed to separate the various organic acids. An example program starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 280-300°C).

-

Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like 3-MCG.

Acylglycine Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the targeted analysis of acylglycines in various biological matrices, including plasma and dried blood spots.

Sample Preparation:

-

Extraction: Acylglycines can be extracted from plasma or dried blood spots using protein precipitation with an organic solvent (e.g., methanol) containing deuterated internal standards for each analyte of interest. Solid-phase extraction (SPE) can also be employed for cleaner extracts.[18][19]

-

Derivatization (Butylation): To improve chromatographic retention and ionization efficiency, the extracted acylglycines are often derivatized to their butyl esters by heating with butanolic HCl.[19]

-

Reconstitution: After derivatization, the sample is dried and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Liquid Chromatograph: Reversed-phase chromatography is typically used with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is employed for separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI+) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for highly selective and sensitive quantification.

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of 3-MCG is not merely a diagnostic marker but is implicated in the cellular pathology observed in 3-MCC deficiency. The primary mechanisms of its toxicity involve the induction of mitochondrial dysfunction and oxidative stress.

Mitochondrial Dysfunction

In vitro studies have demonstrated that 3-MCG can impair mitochondrial energy metabolism.[10] A key target is the electron transport chain, specifically the activity of Complex II-III is diminished in the presence of 3-MCG.[10] This disruption of electron flow can lead to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

Oxidative Stress and Cellular Damage

The increased production of ROS due to mitochondrial dysfunction triggers a state of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.

-

Lipid Peroxidation: 3-MCG has been shown to induce lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular damage.[10]

-

Protein Oxidation: The accumulation of 3-MCG can also lead to protein oxidation, which can impair protein function.[20]

-

Inhibition of Na+,K+-ATPase: A critical enzyme for maintaining cellular ion gradients and neuronal excitability, Na+,K+-ATPase, is inhibited by 3-MCG.[10] This inhibition is thought to be mediated by the oxidative damage caused by ROS.[2][7]

Experimental Workflow for Assessing 3-MCG Toxicity

A typical workflow to investigate the cellular toxicity of 3-MCG is outlined below.

Conclusion

This compound is a pivotal endogenous metabolite whose elevated levels are a direct consequence of impaired leucine catabolism in 3-MCC deficiency. While serving as an indispensable diagnostic marker, accumulating evidence suggests that 3-MCG is also an active participant in the pathophysiology of the disease. Its ability to induce mitochondrial dysfunction and oxidative stress provides a plausible mechanism for the cellular damage and clinical symptoms observed in affected individuals.

This technical guide has provided a detailed overview of 3-MCG, from its metabolic origins to its pathological effects at the cellular level. The summarized quantitative data and detailed experimental protocols offer a practical resource for researchers and clinicians. The visualization of the involved signaling pathways aims to facilitate a deeper understanding of the molecular mechanisms underlying 3-MCG toxicity. Further research into the precise molecular interactions of 3-MCG and the development of therapeutic strategies to mitigate its toxic effects are crucial for improving the outcomes of individuals with 3-MCC deficiency. This guide serves as a foundational resource to support these ongoing efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Na/K-ATPase Signaling in Oxidative Stress Related to Obesity and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]

- 4. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive Oxygen Species Modulation of Na/K-ATPase Regulates Fibrosis and Renal Proximal Tubular Sodium Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Disrupts Mitochondrial Energy Homeostasis and Inhibits Synaptic Na+,K+-ATPase Activity in Brain of Young Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. Asymptomatic maternal 3-methylcrotonylglycinuria detected by her unaffected baby's neonatal screening test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. erndim.org [erndim.org]

- 17. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Metabolic Pathway of 3-Methylcrotonylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine is an N-acylglycine that serves as a key diagnostic marker for the inborn error of metabolism known as 3-Methylcrotonyl-CoA carboxylase (MCC) deficiency. This condition, inherited in an autosomal recessive manner, arises from defects in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase. MCC plays a crucial role in the catabolism of the essential amino acid leucine. A deficiency in this enzyme leads to the accumulation of upstream metabolites, which are then shunted into alternative pathways, resulting in the formation and excretion of this compound and other characteristic compounds. This guide provides an in-depth overview of the metabolic pathway, associated quantitative data, and detailed experimental protocols relevant to the study of this compound.

The Leucine Catabolic Pathway and the Role of 3-Methylcrotonyl-CoA Carboxylase

The breakdown of leucine is a multi-step process occurring within the mitochondria. A key intermediate in this pathway is 3-methylcrotonyl-CoA. Under normal physiological conditions, 3-methylcrotonyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. This reaction is a critical step in the complete oxidation of leucine for energy production.

In individuals with MCC deficiency, the impaired function of this enzyme leads to the accumulation of 3-methylcrotonyl-CoA. The excess 3-methylcrotonyl-CoA is then diverted into two primary alternative metabolic routes:

-

Hydration: 3-methylcrotonyl-CoA can be hydrated to form 3-hydroxyisovaleric acid.

-

Glycine Conjugation: The acyl-CoA moiety is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound.

The accumulation and subsequent urinary excretion of 3-hydroxyisovaleric acid and this compound are the biochemical hallmarks of MCC deficiency. Additionally, the buildup of 3-methylcrotonyl-CoA can lead to the formation of 3-hydroxyisovalerylcarnitine (C5-OH), which is detectable in blood spots and plasma and is a primary marker in newborn screening programs.

Quantitative Data in 3-Methylcrotonyl-CoA Carboxylase Deficiency

The diagnosis of MCC deficiency relies on the quantitative analysis of specific metabolites in urine and blood. The following tables summarize the typical concentrations of key biomarkers in healthy individuals compared to those with MCC deficiency.

| Metabolite | Sample Type | Healthy Control Range | MCC Deficiency Range | Citation |

| This compound | Urine | Not Detected - 1.05 mmol/mol creatinine | 1.61 - 441 mmol/mol creatinine | [1][2] |

| 3-Hydroxyisovaleric acid | Urine | 0 - 6.1 mmol/mol creatinine | 21.5 - 944.9 mmol/mol creatinine | [1] |

| 3-Hydroxyisovalerylcarnitine (C5OH) | Dried Blood Spot/Plasma | 0.07 - 0.5 µmol/L | 0.91 - 32.26 µmol/L | [1][3] |

| Free Carnitine (C0) | Plasma | 8.5 - 50 µmol/L | Often decreased (e.g., 2.3 - 24.94 µmol/L) | [1][3] |

| Enzyme | Substrate | Apparent Km (Human) | Citation |

| 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | Not explicitly found in searches | |

| ATP | Not explicitly found in searches | ||

| HCO3- | Not explicitly found in searches |

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to detect and quantify abnormal levels of organic acids, such as this compound and 3-hydroxyisovaleric acid, in urine.

Methodology:

-

Sample Preparation:

-

Thaw a frozen urine sample and vortex to mix.

-

Transfer a volume of urine normalized to creatinine concentration (e.g., equivalent to 1 mg of creatinine) to a glass tube.

-

Add an internal standard (e.g., a non-physiological organic acid like ethylmalonic acid) to each sample.

-

Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

-

Saturate the sample with sodium chloride to improve extraction efficiency.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) to the acidified urine.

-

Vortex the mixture vigorously to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge the sample to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different organic acid derivatives based on their boiling points and interactions with the chromatographic column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Identification of the organic acids is achieved by comparing their retention times and mass spectra to a library of known compounds.

-

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This technique is the cornerstone of newborn screening for MCC deficiency and is used to quantify acylcarnitines, including the diagnostic marker 3-hydroxyisovalerylcarnitine (C5OH), in dried blood spots or plasma.

Methodology:

-

Sample Preparation (from Dried Blood Spot):

-

Punch a small disc (e.g., 3 mm) from the dried blood spot on a filter paper card.

-

Place the disc into a well of a 96-well microtiter plate.

-

Add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

-

Seal the plate and agitate it for a set period (e.g., 30 minutes) to extract the acylcarnitines from the blood spot.

-

-

Derivatization (Butylation):

-

After extraction, evaporate the methanol extract to dryness under nitrogen.

-

Reconstitute the dried residue in a solution of butanolic-HCl.

-

Incubate the plate at a specific temperature (e.g., 65°C) for a set time (e.g., 15-20 minutes) to convert the acylcarnitines to their butyl esters. This derivatization enhances their ionization efficiency in the mass spectrometer.

-

Evaporate the butanolic-HCl to dryness.

-

-

MS/MS Analysis:

-

Reconstitute the derivatized sample in the mobile phase used for the analysis.

-

Introduce the sample into the tandem mass spectrometer, typically using a flow injection analysis or liquid chromatography.

-

The first mass spectrometer (Q1) is set to select the precursor ions of the butyl-esterified acylcarnitines.

-

The selected ions are then fragmented in a collision cell (Q2).

-

The second mass spectrometer (Q3) is set to detect a specific product ion that is common to all acylcarnitines (e.g., m/z 85 for the fragmented carnitine moiety).

-

By scanning for precursor ions that produce this specific product ion, a profile of all acylcarnitines in the sample can be generated and quantified based on the signal intensity relative to the internal standards.

-

3-Methylcrotonyl-CoA Carboxylase (MCC) Enzyme Assay

This assay directly measures the activity of the MCC enzyme in patient cells, typically cultured fibroblasts or isolated lymphocytes, to confirm a diagnosis of MCC deficiency.

Methodology:

-

Cell Lysate Preparation:

-

Culture patient fibroblasts or isolate lymphocytes from a blood sample.

-

Harvest the cells and wash them in a suitable buffer.

-

Lyse the cells to release the mitochondrial enzymes, often through sonication or freeze-thaw cycles in a hypotonic buffer.

-

Determine the total protein concentration of the cell lysate for normalization of enzyme activity.

-

-

Radiochemical Assay Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl at a pH around 8.0), ATP, MgCl2, and radiolabeled bicarbonate (NaH14CO3).

-

Initiate the reaction by adding the cell lysate and the substrate, 3-methylcrotonyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

The MCC enzyme will incorporate the 14C from the bicarbonate into 3-methylcrotonyl-CoA to form 14C-labeled 3-methylglutaconyl-CoA.

-

-

Stopping the Reaction and Measuring Radioactivity:

-

Terminate the reaction by adding an acid (e.g., perchloric acid), which also serves to remove any unincorporated radiolabeled bicarbonate as 14CO2 gas.

-

After allowing for the release of the gas, centrifuge the sample to pellet the precipitated protein.

-

Measure the radioactivity of the acid-soluble supernatant, which contains the 14C-labeled product, using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactivity incorporated per unit of time per milligram of protein in the cell lysate.

-

Visualizations

References

- 1. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 3-methylcrotonyl-CoA carboxylase deficient human skin fibroblast transcriptome reveals underlying mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities and Effects of 3-Methylcrotonylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a crucial biomarker for the inborn error of leucine metabolism, 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD). The accumulation of 3-MCG is associated with a range of clinical manifestations, from asymptomatic to severe neurological distress. This technical guide provides an in-depth analysis of the biological activities and multifaceted effects of 3-MCG at the cellular and molecular levels. It summarizes key quantitative data on its inhibitory effects on mitochondrial bioenergetics and induction of oxidative stress. Detailed experimental protocols for foundational research in this area are provided, alongside visual representations of the implicated biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is an acylglycine produced via the conjugation of 3-methylcrotonyl-CoA with glycine by the enzyme glycine N-acyltransferase.[1] Under normal physiological conditions, it is a minor metabolite found in urine.[2] However, in the context of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine catabolism, the impaired activity of the 3-MCC enzyme leads to the accumulation of 3-methylcrotonyl-CoA.[3][4] This, in turn, results in a significant increase in the production and excretion of 3-MCG and 3-hydroxyisovaleric acid.[5][6] The clinical phenotype of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises and neurological damage.[7][8] Emerging evidence suggests that the accumulation of metabolites like 3-MCG may play a direct role in the pathophysiology of this disorder.[9][10] This guide will delve into the specific biological impacts of elevated 3-MCG levels.

Biological Activities of this compound

The primary biological activities of 3-MCG revolve around the disruption of mitochondrial function and the induction of oxidative stress, leading to cellular damage, particularly in the brain.[5][11]

Inhibition of Mitochondrial Energy Metabolism

3-MCG has been shown to significantly impair mitochondrial energy homeostasis. Its inhibitory effects have been observed on several key components of cellular energy production.

In vitro studies have demonstrated that 3-MCG inhibits the activity of complex II-III of the mitochondrial respiratory chain in a concentration-dependent manner.[5] This inhibition disrupts the flow of electrons, leading to reduced ATP synthesis.

3-MCG also inhibits the activity of mitochondrial creatine kinase, an enzyme crucial for the transfer of high-energy phosphate from mitochondria to the cytosol.[5] This disruption in energy shuttling can have significant consequences for cells with high and fluctuating energy demands, such as neurons.

The activity of synaptic Na+/K+-ATPase, essential for maintaining ionic gradients and neuronal excitability, is also diminished by 3-MCG.[5] This inhibition can lead to impaired neurotransmission and may contribute to the neurological symptoms observed in 3-MCC deficiency.

Induction of Oxidative Stress

A significant consequence of 3-MCG-induced mitochondrial dysfunction is the generation of reactive oxygen species (ROS), leading to oxidative stress.

Studies have shown that 3-MCG induces lipid peroxidation in a concentration-dependent manner, as measured by the formation of thiobarbituric acid reactive substances (TBA-RS).[5] This damage to cellular membranes can compromise their integrity and function.

In addition to lipid peroxidation, 3-MCG also promotes protein oxidation, indicated by increased carbonyl formation.[11] The oxidative modification of proteins can lead to loss of function and contribute to cellular pathology.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the quantitative data from key studies on the inhibitory and pro-oxidant effects of 3-MCG.

| Parameter | 3-MCG Concentration | Inhibition (%) | Tissue/Preparation |

| CO₂ Production | 1 mM | ~15% | Rat Cerebral Cortex Homogenates |

| 2.5 mM | ~25% | ||

| 5 mM | ~30% | ||

| Mitochondrial Complex II-III Activity | 0.1 mM | ~10% | Rat Cerebral Cortex Homogenates |

| 0.5 mM | ~20% | ||

| 1 mM | ~25% | ||

| 2.5 mM | ~30% | ||

| 5 mM | ~35% | ||

| Mitochondrial Creatine Kinase Activity | 1 mM | ~25% | Rat Cerebral Cortex Homogenates |

| 2.5 mM | ~45% | ||

| 5 mM | ~65% | ||

| Synaptic Na+/K+-ATPase Activity | 1 mM | ~15% | Purified Synaptic Membranes from Rat Cerebrum |

| 2.5 mM | ~25% | ||

| 5 mM | ~40% |

Table 1: Concentration-Dependent Inhibitory Effects of this compound on Mitochondrial and Synaptic Enzyme Activities. Data extracted from Moura et al. (2012).[5]

| Parameter | 3-MCG Concentration | Increase in Oxidative Stress Marker (%) | Tissue/Preparation |

| Lipid Peroxidation (TBA-RS) | 0.5 mM | ~20% | Rat Cerebral Cortex Homogenates |

| 1 mM | ~40% | ||

| 2.5 mM | ~60% | ||

| 5 mM | ~90% | ||

| Protein Oxidation (Carbonyl Formation) | 1 mM | ~15% | Rat Cerebral Cortex Homogenates |

| 2.5 mM | ~25% | ||

| 5 mM | ~35% |

Table 2: Concentration-Dependent Effects of this compound on Oxidative Stress Markers. Data extracted from Moura et al. (2012) and Zanatta et al. (2013).[5][11]

Signaling Pathways and Logical Relationships

The biological effects of 3-MCG can be conceptualized as a cascade of events initiated by the inhibition of key mitochondrial enzymes.

Caption: Leucine catabolism and the pathological effects of 3-MCG.

Caption: 3-MCG-induced mitochondrial dysfunction and oxidative stress.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol is adapted from Villani et al. (2016) and provides a method for the extraction and derivatization of organic acids from urine for GC-MS analysis.[7][12]

5.1.1. Sample Preparation and Extraction

-

Quantify creatinine in the urine sample to determine the volume equivalent to 0.5 µmol of creatinine.

-

Adjust the pH of the urine sample to 14.0 with 30% NaOH.

-

Add 500 µL of 2.5 g/L hydroxylamine hydrochloride and incubate at 60 °C for 1 hour.

-

Acidify the sample to a pH of 1.0 with 2.5 N H₂SO₄.

-

Add appropriate internal standards (e.g., dimethylmalonic acid, tropic acid, pentadecanoic acid).

-

Perform three extractions with 2 mL of ethyl acetate, vortexing vigorously for each extraction.

-

Pool the organic phases and add approximately 1 g of anhydrous Na₂SO₄ to remove residual water.

-

After 1 hour, centrifuge the sample and transfer the organic phase to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

5.1.2. Derivatization

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.

-

Incubate at 60 °C for 30 minutes to allow for derivatization.

5.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent Technologies Model 7890A or equivalent.

-

Mass Spectrometer: Agilent Technologies 5975C or equivalent.

-

Column: Agilent J&W GC column HP-5MS or equivalent.

-

Injection: 1 µL of the derivatized sample in split mode (e.g., 10:1 split ratio) at an injector temperature of 280 °C.

-

Oven Temperature Program: Start at 70 °C, ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer Mode: Scan mode over a mass range of 50–550 amu.

Caption: Workflow for the quantification of 3-MCG in urine by GC-MS.

Measurement of Mitochondrial Respiratory Chain Complex II-III Activity

This spectrophotometric assay is based on the method described by Fischer et al. (1985) and adapted by Moura et al. (2012).[5]

5.2.1. Reagents

-

Potassium phosphate buffer (40 mM, pH 7.4)

-

Sodium succinate (16 mM)

-

Sodium azide (4 mM)

-

Rotenone (7 µM)

-

Cytochrome c (0.6 µg/mL)

-

Tissue homogenate (e.g., from rat cerebral cortex)

5.2.2. Procedure

-

Prepare a reaction medium containing 40 mM potassium phosphate buffer (pH 7.4) and 16 mM sodium succinate.

-

Add 40–80 µg of homogenate protein to the reaction medium and pre-incubate at 30 °C for 30 minutes.

-

Add 4 mM sodium azide and 7 µM rotenone to the mixture.

-

Initiate the reaction by adding 0.6 µg/mL of cytochrome c.

-

Monitor the increase in absorbance at 550 nm (with 580 nm as the reference wavelength) for 5 minutes, which corresponds to the reduction of cytochrome c.

-

To test the effect of 3-MCG, pre-incubate the homogenate with varying concentrations of 3-MCG before adding the other reagents.

Assessment of Lipid Peroxidation (TBA-RS Assay)

This protocol for measuring thiobarbituric acid reactive substances is based on the method of Esterbauer and Cheeseman (1990) and adapted by Moura et al. (2012).[5]

5.3.1. Reagents

-

Tissue homogenate

-

This compound (for treatment)

-

Trichloroacetic acid (TCA), 10%

-

Thiobarbituric acid (TBA), 0.67%

-

1,1,3,3-Tetramethoxypropane (for standard curve)

5.3.2. Procedure

-

Incubate tissue homogenates (approximately 0.3 mg protein) with or without varying concentrations of 3-MCG at 37 °C for 1 hour.

-

Stop the reaction by adding 300 µL of cold 10% TCA to a 150 µL aliquot of the incubated homogenate.

-

Centrifuge at 3000 × g for 10 minutes.

-

Add an equal volume of 0.67% TBA to the supernatant.

-

Boil the mixture for 15 minutes.

-

Cool the samples and measure the absorbance at 535 nm.

-

Quantify the amount of TBA-RS using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Conclusion and Future Directions

This compound is not merely a biomarker of 3-MCC deficiency but an active participant in the pathophysiology of the disease. Its inhibitory effects on mitochondrial energy metabolism and its capacity to induce oxidative stress provide a molecular basis for the neurological and other clinical manifestations observed in affected individuals. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of 3-MCG toxicity and to explore potential therapeutic interventions. Future research should focus on elucidating the precise molecular targets of 3-MCG within the mitochondrial complexes and exploring the downstream signaling cascades activated by 3-MCG-induced oxidative stress. Additionally, the development of high-throughput screening assays based on the provided protocols could accelerate the discovery of compounds that can mitigate the detrimental effects of 3-MCG, offering hope for new treatments for 3-MCC deficiency.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000459) [hmdb.ca]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Disrupts Mitochondrial Energy Homeostasis and Inhibits Synaptic Na+,K+-ATPase Activity in Brain of Young Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular and Molecular Mechanisms in Oxidative Stress-Related Diseases 2.0/3.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A combined defect of three mitochondrial carboxylases presenting as biotin-responsive 3-methylcrotonyl glycinuria and 3-hydroxyisovaleric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A 3-methylcrotonyl-CoA carboxylase deficient human skin fibroblast transcriptome reveals underlying mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Disrupts Mitochondrial Energy Homeostasis and Inhibits Synaptic Na+,K+-ATPase Activity in Brain of Young Rats | Semantic Scholar [semanticscholar.org]

- 12. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3-Methylcrotonylglycine: A Technical Guide for Researchers

For Research Purposes Only

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methylcrotonylglycine, a key metabolite in the leucine catabolism pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways. The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, providing a framework for the preparation and validation of this compound for research applications.

Introduction

This compound is an N-acylglycine that serves as a crucial biomarker for inborn errors of metabolism, particularly 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.[1][2] This autosomal recessive disorder disrupts the normal breakdown of the branched-chain amino acid leucine, leading to an accumulation of 3-methylcrotonyl-CoA and its metabolites, including this compound, in bodily fluids.[1][3][4] The accurate synthesis and characterization of this compound are therefore essential for its use as an analytical standard in diagnostic screening and for further research into the pathophysiology of 3-MCC deficiency and related metabolic disorders.

This guide outlines a robust method for the chemical synthesis of this compound and details the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between glycine and 3-methylcrotonic acid. To facilitate this reaction, the carboxylic acid is typically activated. Two common methods for this activation are the conversion to an acyl chloride or the use of a carbodiimide coupling agent.

Method 1: Acyl Chloride Route

This method involves the conversion of 3-methylcrotonic acid to 3-methylcrotonyl chloride, which then readily reacts with glycine in a basic aqueous medium (Schotten-Baumann reaction).

Experimental Protocol:

Step 1: Synthesis of 3-Methylcrotonyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 3-methylcrotonic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 3-methylcrotonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2 equivalents) in a beaker placed in an ice bath.

-

To this cold solution, add the freshly prepared 3-methylcrotonyl chloride (1.1 equivalents) dropwise with vigorous stirring.

-

Simultaneously, add a 2 M aqueous NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

After the reaction period, acidify the mixture to pH 2-3 with 2 M hydrochloric acid (HCl).

-

A white precipitate of this compound should form. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification:

Recrystallize the crude this compound from hot water or an ethanol/water mixture to obtain the pure product.

Method 2: DCC Coupling Route

Experimental Protocol:

-

Dissolve 3-methylcrotonic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) dissolved in a minimal amount of the same solvent.

-

Stir the mixture at 0 °C for 1-2 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

-

In a separate flask, dissolve glycine (1.2 equivalents) in a 1:1 mixture of water and THF containing sodium bicarbonate (NaHCO₃) (2 equivalents).

-

Filter the DCU precipitate from the first mixture and add the filtrate containing the activated NHS ester of 3-methylcrotonic acid to the glycine solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any remaining DCU and other non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 2 M HCl.

-

A white precipitate of this compound should form. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Purification:

Recrystallize the crude this compound from hot water or an ethanol/water mixture.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [8] |

| Molecular Weight | 157.17 g/mol | [8] |

| Appearance | White solid | [8] |

| Storage Temperature | 2-8°C | [8] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | s | 1H | CH =C(CH₃)₂ |

| ~4.0 | d | 2H | NH-CH₂ -COOH |

| ~2.1 | s | 3H | CH=C(CH₃ )₂ |

| ~1.9 | s | 3H | CH=C(CH₃ )₂ |

| ~8.0 | br s | 1H | NH |

| ~11.0 | br s | 1H | COOH |

Note: Chemical shifts can vary depending on the solvent used. The data presented is a general representation based on available information.[8]

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~172 | C OOH |

| ~168 | NH-C =O |

| ~155 | CH=C (CH₃)₂ |

| ~118 | C H=C(CH₃)₂ |

| ~41 | NH-C H₂-COOH |

| ~27 | CH=C(C H₃)₂ |

| ~20 | CH=C(C H₃)₂ |

Note: These are predicted chemical shifts based on the structure and typical values for similar functional groups.[8][9][10]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 158.08 | [M+H]⁺ (Calculated for C₇H₁₂NO₃⁺: 158.0817) |

| 140.07 | [M+H - H₂O]⁺ |

| 114.06 | [M+H - CO₂]⁺ |

| 83.05 | [C₅H₇O]⁺ (3-methylcrotonyl fragment) |

| 55.05 | [C₄H₇]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, EI).[11][12]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300 | N-H stretch (amide) |

| ~3000-2500 | O-H stretch (carboxylic acid) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (amide I) |

| ~1620 | C=C stretch |

| ~1550 | N-H bend (amide II) |

Note: These are characteristic absorption bands for N-acyl amino acids.[13][14][15][16]

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Expected Retention Time: Dependent on the specific column and gradient conditions, but should be a single major peak.

Purity should be ≥95% for use as a research-grade standard.

Biological Context: Leucine Catabolism Pathway

This compound is a downstream metabolite in the catabolism of the essential amino acid leucine. A deficiency in the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into alternative pathways, resulting in the formation and excretion of this compound and 3-hydroxyisovaleric acid.[17][18][19][20][21][22]

References

- 1. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 2. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. AI-FutureSchool – Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]

- 8. This compound | C7H11NO3 | CID 169485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Role of 3-Methylcrotonylglycine in Mitochondrial Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcrotonylglycine (3-MCG) is an acylglycine that serves as a key biomarker for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inborn error of leucine metabolism.[1] The accumulation of 3-MCG is increasingly recognized not merely as a diagnostic marker but as an active metabolic toxin with a profound impact on mitochondrial function. This technical guide provides an in-depth analysis of the involvement of 3-MCG in mitochondrial energy homeostasis. It consolidates current research on its mechanisms of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the complex pathways and relationships involved. Understanding the precise role of 3-MCG is critical for developing targeted therapeutic strategies for 3-MCC deficiency and other conditions associated with its accumulation.

Introduction: The Metabolic Origin and Pathophysiological Significance of this compound